2-(2-Chloro-4-formylphenoxy)acetamide
Overview
Description
“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains a chlorinated aromatic ring attached to an acetamide group via an ether linkage .
Physical And Chemical Properties Analysis
“2-(2-Chloro-4-formylphenoxy)acetamide” is a solid at room temperature .
Scientific Research Applications
Chemical Properties
“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the CAS Number: 333743-26-3 and a molecular weight of 213.62 . It is typically stored at room temperature and appears as a solid .
Synthesis and Pharmacological Activities
Phenoxy acetamide and its derivatives, including “2-(2-Chloro-4-formylphenoxy)acetamide”, have been the subject of recent investigations into their synthesis and pharmacological activities . These studies aim to design and develop new pharmaceutical compounds using various chemical techniques and computational chemistry applications .
Therapeutic Candidates
The compound has been studied as a potential therapeutic candidate. The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides an opportunity for chemists to design new derivatives that could enhance safety and efficacy in pharmaceutical applications .
Enzyme Inhibition
Receptor Agonist
Environmental Applications
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formylphenoxy)acetamide | |
CAS RN |
333743-26-3 | |
Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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